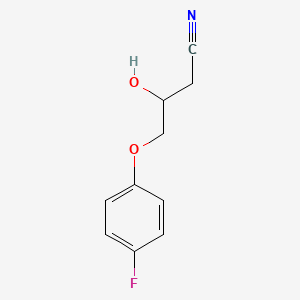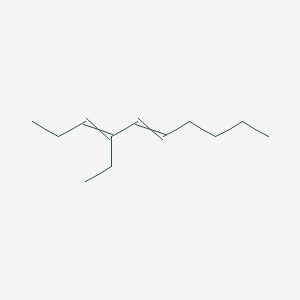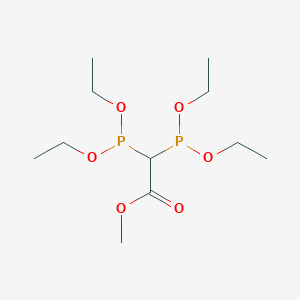
3-(Bromomethyl)-1,6,8-trimethoxyanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-1,6,8-trimethoxyanthracene-9,10-dione: is a synthetic organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its bromomethyl group and three methoxy groups attached to the anthracene core, which is further functionalized with a quinone moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-1,6,8-trimethoxyanthracene-9,10-dione typically involves multiple steps:
Starting Material: The synthesis begins with 1,6,8-trimethoxyanthracene.
Bromination: The bromomethyl group is introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Oxidation: The anthracene core is oxidized to form the quinone moiety using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form more highly oxidized derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to the corresponding hydroquinone.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOMe), ammonia (NH3), thiourea.
Major Products:
Oxidation: Higher oxidized anthraquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Dye Synthesis: Used as an intermediate in the synthesis of dyes and pigments due to its chromophoric properties.
Organic Synthesis: Serves as a building block for more complex organic molecules.
Biology and Medicine:
Anticancer Research: Investigated for its potential anticancer properties due to its ability to intercalate with DNA and induce apoptosis in cancer cells.
Antimicrobial Agents: Studied for its antimicrobial activity against various bacterial and fungal strains.
Industry:
Material Science: Utilized in the development of organic semiconductors and photovoltaic materials.
Pharmaceuticals: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)-1,6,8-trimethoxyanthracene-9,10-dione involves its interaction with biological macromolecules:
DNA Intercalation: The planar structure of the anthraquinone core allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription.
Reactive Oxygen Species (ROS) Generation: The quinone moiety can undergo redox cycling, generating reactive oxygen species that induce oxidative stress and apoptosis in cells.
Enzyme Inhibition: The compound can inhibit various enzymes involved in cellular metabolism, contributing to its cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
1,4-Dimethoxyanthraquinone: Similar structure but with methoxy groups at different positions.
2-Bromo-1,4-dimethoxyanthraquinone: Contains a bromine atom but lacks the bromomethyl group.
1,6,8-Trimethoxyanthraquinone: Lacks the bromomethyl group but shares the same methoxy substitution pattern.
Uniqueness:
Bromomethyl Group: The presence of the bromomethyl group in 3-(Bromomethyl)-1,6,8-trimethoxyanthracene-9,10-dione provides unique reactivity, allowing for diverse chemical modifications.
Methoxy Substitution: The specific pattern of methoxy substitution enhances its solubility and electronic properties, making it suitable for various applications in material science and pharmaceuticals.
Eigenschaften
CAS-Nummer |
60699-01-6 |
|---|---|
Molekularformel |
C18H15BrO5 |
Molekulargewicht |
391.2 g/mol |
IUPAC-Name |
3-(bromomethyl)-1,6,8-trimethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H15BrO5/c1-22-10-6-12-16(14(7-10)24-3)18(21)15-11(17(12)20)4-9(8-19)5-13(15)23-2/h4-7H,8H2,1-3H3 |
InChI-Schlüssel |
WSOXAKBJYCVUGM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C3=C(C2=O)C=C(C=C3OC)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-Chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridin-4-yl)hydrazine](/img/structure/B14615918.png)
![10-ethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14615921.png)


![2,3,8,9-Tetraphenylpyrazino[2,3-F]quinoxaline](/img/structure/B14615945.png)
![Acetamide, N,N'-[(4-nitrophenyl)methylene]bis[2,2-dichloro-](/img/structure/B14615952.png)



![5-(But-2-en-2-yl)-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14615978.png)
![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(3-cyclohexylpropyl)piperidine](/img/structure/B14615981.png)



